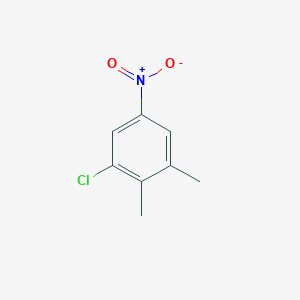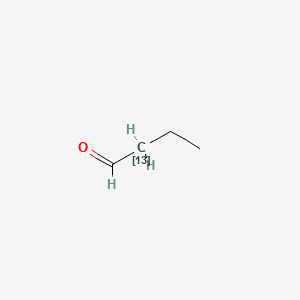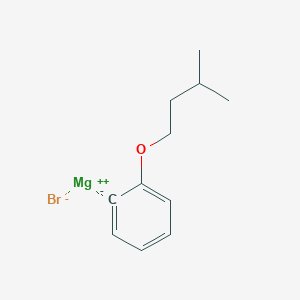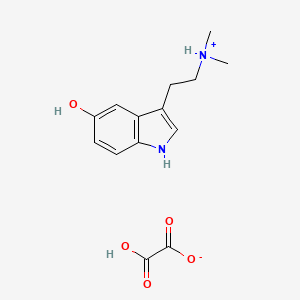
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate, also known as bufotenin bioxalate, is a naturally occurring tryptamine derivative. This compound is found in various species of plants and animals, including certain toads and mushrooms.
Vorbereitungsmethoden
The synthesis of 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate typically involves several steps. One common synthetic route starts with the precursor 3-(2-(dimethylamino)ethyl)-1H-indole-5-ol. This compound can be synthesized through a series of reactions, including the alkylation of indole derivatives with dimethylaminoethyl halides. The bioxalate salt is then formed by reacting the free base with oxalic acid .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives and indole-based compounds.
Biology: Studies have explored its role in neurotransmission and its interactions with serotonin receptors.
Medicine: Research has investigated its potential therapeutic effects, including its psychoactive properties and possible use in treating mental health disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
The primary mechanism of action for 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate involves its interaction with serotonin receptors in the brain. It acts as a potent agonist at the 5-HT2A receptor, which is associated with its psychoactive effects. Additionally, it binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3. These interactions influence neurotransmission and can lead to altered perception, mood, and cognition .
Vergleich Mit ähnlichen Verbindungen
1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate is similar to other tryptamine derivatives, such as:
Psilocin: Another naturally occurring tryptamine with psychoactive properties, found in certain mushrooms.
Psilocybin: A prodrug of psilocin, also found in mushrooms, known for its psychedelic effects.
5-MeO-DMT: A potent psychoactive compound found in various plants and animals.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the bioxalate salt, which may influence its solubility and bioavailability .
Eigenschaften
CAS-Nummer |
4382-50-7 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


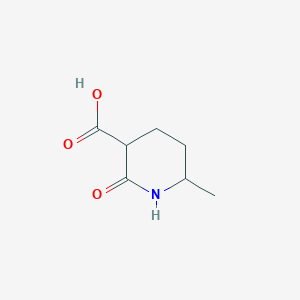

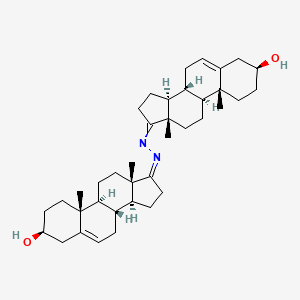
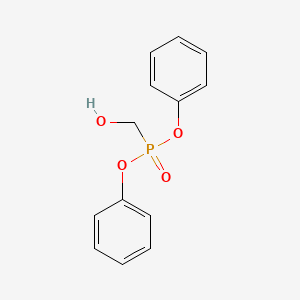
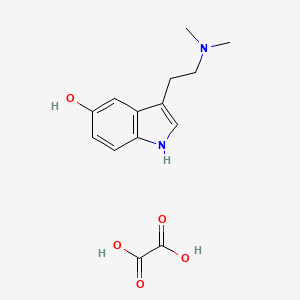

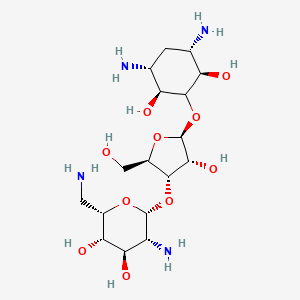
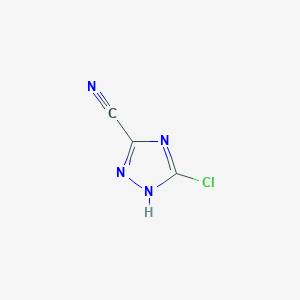
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
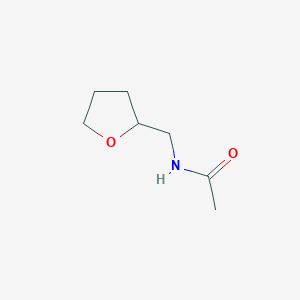
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
